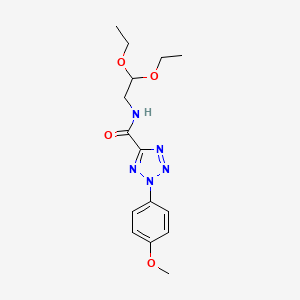

N-(2,2-diethoxyethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide

Description

N-(2,2-Diethoxyethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a 4-methoxyphenyl group at the 2-position and a carboxamide moiety at the 5-position. The carboxamide side chain is further modified with a 2,2-diethoxyethyl group, which enhances solubility and modulates electronic properties.

For example, describes reactions involving diethoxyethylamine intermediates and methoxyphenyl aldehydes, suggesting that similar coupling reactions (e.g., carbodiimide-mediated amide bond formation) could be employed to assemble the target molecule. The 4-methoxyphenyl group, a common substituent in bioactive compounds (e.g., ), likely contributes to π-π stacking interactions in biological targets.

Properties

IUPAC Name |

N-(2,2-diethoxyethyl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O4/c1-4-23-13(24-5-2)10-16-15(21)14-17-19-20(18-14)11-6-8-12(22-3)9-7-11/h6-9,13H,4-5,10H2,1-3H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICPELYABYPEEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)OC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,2-diethoxyethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities. This tetrazole derivative may exhibit various pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article aims to summarize the biological activity of this compound based on recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHNO

- Molecular Weight : 304.35 g/mol

- Functional Groups : Tetrazole ring, carboxamide, methoxyphenyl group, and diethoxyethyl substituent.

Anticancer Activity

Research indicates that tetrazole derivatives often display significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. A study focusing on related tetrazole derivatives demonstrated their effectiveness against various cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Tetrazole derivatives are also known for their antimicrobial properties. A comparative study on various tetrazole compounds showed that they possess substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in various models.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of tetrazole derivatives. Research has shown that modifications in the substituents on the tetrazole ring can significantly enhance or reduce biological efficacy. For example:

| Substituent | Biological Activity | Effect |

|---|---|---|

| Methoxy group | Increased anticancer activity | Enhances lipophilicity |

| Diethoxyethyl | Improved solubility | Facilitates better absorption |

| Carboxamide | Enhanced anti-inflammatory activity | Inhibits COX enzymes |

Case Studies

- Study on Anticancer Activity : A study published in 2023 evaluated the anticancer effects of a series of tetrazole derivatives, including this compound. The compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM, suggesting its potential as a lead compound for further development.

- Antibacterial Evaluation : A recent investigation assessed the antibacterial properties of various tetrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating promising antibacterial activity.

- Anti-inflammatory Mechanism : In a model of acute inflammation induced by lipopolysaccharide (LPS), this compound significantly reduced the levels of TNF-α and IL-6 in vitro, indicating its potential for treating inflammatory diseases.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.